3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-

Catalog No.
S539136
CAS No.
1215197-37-7
M.F
C18H19F3N4O3
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-...

CAS Number

1215197-37-7

Product Name

3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-

IUPAC Name

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1

InChI Key

GKMLFBRLRVQVJO-ZDUSSCGKSA-N

SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-04991532; PF 04991532; PF04991532; PF-4991532; PF4991532; PF 4991532.

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F

Description

The exact mass of the compound 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- is 396.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridine Ring

The pyridine ring is a common core structure found in many biologically active molecules. It can participate in hydrogen bonding and pi-pi stacking interactions with other molecules, which can be crucial for binding to protein targets .

Trifluoromethyl Group (CF3)

The presence of the trifluoromethyl group (CF3) can enhance the molecule's metabolic stability and improve its membrane permeability .

Imidazole Moiety

The imidazole moiety is present in histidine, an essential amino acid. Molecules containing imidazole rings can act as histamine H3 receptor antagonists or ligands for other enzymes .

Carboxylic Acid Group (COOH)

The carboxylic acid group (COOH) can participate in hydrogen bonding and ionic interactions, which can be important for molecular recognition and binding to biological targets .

Future Research Potential:

Based on the presence of these functional groups, 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- could potentially be investigated for its activity in various areas such as:

  • Enzyme Inhibition: The molecule's structure might allow it to interact with specific enzymes, potentially leading to the development of new drugs.
  • Modulating Protein Function: The molecule could bind to proteins and modulate their activity, offering therapeutic potential.
  • Antimicrobial Activity: The combination of functional groups might contribute to antimicrobial properties, requiring further investigation.

3-Pyridinecarboxylic acid, commonly known as nicotinic acid, is an aromatic heterocyclic compound with the molecular formula C6H5NO2C_6H_5NO_2 and a molecular weight of approximately 123.11 g/mol. It is a derivative of pyridine, characterized by a carboxylic acid group attached to the third carbon of the pyridine ring. This compound is notable for its role in human nutrition as a form of vitamin B3, essential for various metabolic processes and the synthesis of nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are crucial for cellular respiration and energy production .

  • There is no information available on the mechanism of action for this specific compound. However, depending on the functional groups, it might have interactions with biological targets containing complementary structures.
  • Data on safety and hazards is not available due to the absence of research on this compound. Similar molecules containing the mentioned functional groups should be handled with care in a laboratory setting following standard procedures for organic compounds [].
Typical for carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: Reacts with alcohols to form esters, which can be utilized in pharmaceuticals and fragrances.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form pyridine derivatives.
  • Reduction: Can be reduced to produce 3-piperidinecarboxylic acid, which has applications in medicinal chemistry.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions, allowing for derivatization that enhances biological activity or alters physical properties .

3-Pyridinecarboxylic acid exhibits significant biological activity:

  • Vitamin B3: As a vitamin, it is vital for maintaining healthy skin, nerves, and digestion. It plays a crucial role in converting food into energy.
  • Therapeutic Uses: It has been studied for its potential effects on cholesterol levels, with evidence suggesting that it can help reduce LDL cholesterol and increase HDL cholesterol.
  • Antioxidant Properties: Nicotinic acid has been shown to exhibit antioxidant effects, potentially protecting cells from oxidative stress .

The synthesis of 3-Pyridinecarboxylic acid can be achieved through various methods:

  • Oxidation of 3-Methylpyridine: This method involves the oxidation of 3-methylpyridine using nitric acid or hydrogen peroxide under controlled conditions to yield nicotinic acid with high selectivity .
  • Vapor Phase Oxidation: Involves the ammoxidation of 3-picoline followed by hydrolysis to produce nicotinic acid. This method is efficient and allows for large-scale production .
  • Biological Oxidation: Utilizes microbial processes to convert precursors into nicotinic acid, offering a more sustainable approach .

3-Pyridinecarboxylic acid has diverse applications:

  • Nutritional Supplements: Widely used as a dietary supplement for its health benefits related to cholesterol management and energy metabolism.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and treatments for cardiovascular diseases.
  • Agriculture: Employed in formulations to enhance plant growth and resistance to pests due to its biochemical roles .

Research into the interactions of 3-Pyridinecarboxylic acid has revealed its potential effects on various biological pathways:

  • Cholesterol Metabolism: Studies indicate that nicotinic acid influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown.
  • Cell Signaling Pathways: It may affect signaling pathways related to inflammation and cell survival, suggesting potential therapeutic roles in chronic diseases .
  • Drug Interactions: Investigations into its interactions with other medications highlight the need for careful management when used alongside statins or other lipid-modifying agents .

Several compounds share structural similarities with 3-Pyridinecarboxylic acid. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Picolinic AcidC6H5NO2C_6H_5NO_2Found in the human body; involved in metal ion chelation.
Isonicotinic AcidC6H5NO2C_6H_5NO_2Used in pharmaceuticals; differs by carboxyl position.
2-HydroxypyridineC5H5NOC_5H_5NOExhibits different biological activities; less acidic than nicotinic acid.
4-Pyridinecarboxylic AcidC6H5NO2C_6H_5NO_2Similar structure but distinct properties; used as an intermediate in drug synthesis.

Uniqueness of 3-Pyridinecarboxylic Acid

The uniqueness of 3-Pyridinecarboxylic acid lies in its dual role as both a nutrient essential for human health and a versatile compound in synthetic chemistry. Its well-documented health benefits, particularly regarding cardiovascular health and metabolic processes, set it apart from other pyridine derivatives that may not possess such significant biological roles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

396.14092497 g/mol

Monoisotopic Mass

396.14092497 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AJ212MS2O2

Wikipedia

Pf-04991532

Dates

Modify: 2023-08-15
1: Sharma R, Litchfield J, Bergman A, Atkinson K, Kazierad D, Gustavson SM, Di L,
2: Ghosh A, Maurer TS, Litchfield J, Varma MV, Rotter C, Scialis R, Feng B, Tu M,
3: Erion DM, Lapworth A, Amor PA, Bai G, Vera NB, Clark RW, Yan Q, Zhu Y, Ross
4: Pfefferkorn JA, Guzman-Perez A, Litchfield J, Aiello R, Treadway JL, Pettersen

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